Bursehernin

説明

Bursehernin has been reported in Stellera chamaejasme, Hernandia sonora, and other organisms with data available.

a dibenzylbutyrolactone found in PODOPHYLLIN; analog of podorhizol; RN & N1 from CA Vol 90 Form Index; structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

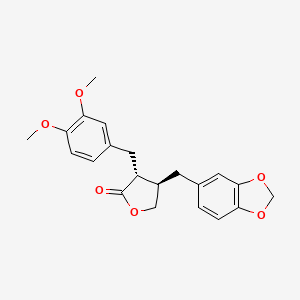

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBDDRJHJMFFBB-JKSUJKDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960847 |

Source

|

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40456-51-7 |

Source

|

| Record name | Bursehernin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40456-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bursehernin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Compound Bursehernin

This guide provides a comprehensive overview of the chemical and biological properties of Bursehernin, a lignan compound found in various plants. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

This compound is a dibenzylbutyrolactone lignan. Its chemical identity is defined by the following identifiers:

-

IUPAC Name : (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one[1]

-

Molecular Formula : C₂₁H₂₂O₆[1]

-

CAS Number : 40456-51-7[1]

-

SMILES : COC1=C(C=C(C=C1)C[C@@H]2--INVALID-LINK--CC3=CC4=C(C=C3)OCO4)OC[1][2]

-

InChI : InChI=1S/C21H22O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1[1][2]

Synonyms : (-)-Bursehernin, (3R-trans)-4-(1,3-Benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methyl)dihydro-2(3H)-furanone[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for drug development purposes.

| Property | Value | Reference |

| Molecular Weight | 370.4 g/mol | [1] |

| Monoisotopic Mass | 370.14163842 Da | [1] |

| XLogP3 | 3.8 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 5 | |

| Topological Polar Surface Area | 63.2 Ų | [1][3] |

| Heavy Atom Count | 27 | [3] |

| Complexity | 511 | [1][3] |

Biological Activity and Anticancer Properties

This compound has demonstrated significant anticancer activity in various studies. Its efficacy against specific cancer cell lines is quantified by its half-maximal inhibitory concentration (IC₅₀), as detailed in the following table.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 4.30 ± 0.65 | [4] |

| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | [4][5] |

Studies have shown that (±)-bursehernin exhibits stronger growth inhibition against breast cancer (MCF-7) and cholangiocarcinoma (KKU-M213) cells compared to the standard chemotherapeutic drug etoposide.[4][5]

Experimental Protocols

Synthesis of (±)-Bursehernin

While a detailed step-by-step protocol for the synthesis of this compound from a specific starting material is not fully detailed in the provided search results, it is mentioned that (±)-bursehernin was synthesized as a derivative of (±)-kusunokinin.[4][5][6] The general approach for the synthesis of related lignans often involves the reaction of a substituted benzaldehyde with other precursors to form the core lactone structure. For instance, the synthesis of derivatives has involved the reaction of vanillin with compounds like bromobutane or benzyl bromide in the presence of a base such as potassium carbonate.[7]

Isolation of this compound

This compound is a naturally occurring lignan found in several plant species, including Bursera fagaroides.[5] The isolation of lignans from plant material typically involves the following general steps:

-

Extraction : The plant material is first dried and ground, followed by extraction with a suitable organic solvent, such as methanol or ethanol.

-

Fractionation : The crude extract is then subjected to fractionation using different chromatographic techniques, such as column chromatography over silica gel or Sephadex.

-

Purification : The fractions showing the presence of the desired compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Mechanism of Action and Signaling Pathways

The anticancer effects of this compound are attributed to its ability to modulate key cellular processes, leading to cell cycle arrest and apoptosis. The proposed mechanism of action involves the downregulation of several proteins critical for cell proliferation.

Signaling Pathway of this compound's Anticancer Activity

References

- 1. This compound | C21H22O6 | CID 94504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. Phytochemical: this compound [caps.ncbs.res.in]

- 4. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. Anticancer Activity of (±)-Kusunokinin Derivatives towards Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anticancer Mechanisms of Bursehernin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bursehernin, a lignan compound, has demonstrated notable anticancer properties across various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. It delves into its cytotoxic effects, induction of apoptosis, and cell cycle arrest, supported by quantitative data and detailed experimental methodologies. Furthermore, this guide explores the compound's impact on key signaling pathways and proteins involved in cell proliferation and survival. Visual diagrams of signaling cascades and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Lignans are a class of polyphenolic compounds found in a variety of plants and have garnered significant interest for their diverse biological activities, including anticancer effects. This compound, a specific type of lignan, has emerged as a promising candidate for cancer therapy. This guide synthesizes the available scientific literature to present a detailed account of its mechanism of action at the cellular and molecular level.

Cytotoxic Activity of this compound

This compound exhibits potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

Table 1: IC50 Values of (±)-Bursehernin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | [1][2] |

| MCF-7 | Breast Cancer | 4.30 ± 0.65 | [1][2] |

| MDA-MB-468 | Breast Cancer | 8.24 ± 0.08 |

Note: The cytotoxicity of (±)-Bursehernin was found to be lower in normal fibroblast cells (L929) compared to the cancer cell lines tested, suggesting a degree of selectivity.[1][2]

Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells.

Quantitative Analysis of Apoptosis

Studies have shown that this compound induces apoptosis in a time-dependent manner. In cholangiocarcinoma (KKU-M213) cells, treatment with (±)-Bursehernin at its IC50 concentration led to a significant increase in the apoptotic cell population over 96 hours.

Table 2: Time-Dependent Apoptotic Effect of (±)-Bursehernin in KKU-M213 Cells

| Time (hours) | Percentage of Apoptotic Cells (%) (Mean ± SD) |

| 0 | 3.47 ± 0.24 |

| 24 | 15.21 ± 1.00 |

| 48 | 18.41 ± 3.83 |

| 72 | 31.54 ± 3.37 |

| 96 | 37.53 ± 5.76 |

The induction of apoptosis is further confirmed by the activation of multi-caspases, key enzymes in the apoptotic cascade.[1]

Experimental Protocol: Annexin V/PI Apoptosis Assay

The following is a detailed protocol for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Harvesting:

-

For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.

-

Collect the cells by centrifugation at 300 x g for 5 minutes.

-

For suspension cells, directly collect by centrifugation.

-

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

Workflow Diagram:

Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest, a state where the cell is prevented from proceeding to the next phase of its cycle.

G2/M Phase Arrest

Studies have demonstrated that (±)-Bursehernin induces cell cycle arrest at the G2/M phase in cancer cells.[2] This prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

The following protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.

Objective: To determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis assay protocol.

-

Cell Harvesting: Harvest cells as described in the apoptosis protocol.

-

Fixation:

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

-

Workflow Diagram:

Molecular Targets and Signaling Pathways

This compound's anticancer activity is attributed to its interaction with and modulation of several key molecular targets and signaling pathways that are often dysregulated in cancer.

Inhibition of Key Proliferation and Survival Proteins

Western blot analyses have revealed that this compound significantly decreases the protein levels of several factors crucial for cancer cell proliferation and survival.[1][2] These include:

-

Topoisomerase II: An enzyme essential for DNA replication and chromosome segregation.

-

STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that promotes the expression of genes involved in cell survival, proliferation, and angiogenesis.

-

Cyclin D1: A key regulator of the G1 phase of the cell cycle.

-

p21: A cyclin-dependent kinase inhibitor that can act as a tumor suppressor.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent through its ability to induce apoptosis and cell cycle arrest in cancer cells. Its mechanism of action involves the downregulation of key proteins such as Topoisomerase II, STAT3, and Cyclin D1. While the direct effects of this compound on major signaling pathways like PI3K/Akt and MAPK/ERK, as well as on cell migration and invasion, require further investigation, the evidence from related compounds is promising. Future research should focus on elucidating these aspects of its mechanism to fully understand its therapeutic potential and to guide its development as a novel cancer therapeutic. In vivo studies are also crucial to validate these in vitro findings and to assess the efficacy and safety of this compound in a preclinical setting.

References

A Comparative Analysis of the Biological Activities of (±)-Bursehernin and (±)-Kusunokinin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of the biological activities of two closely related lignans, (±)-bursehernin and (±)-kusunokinin. While research has predominantly focused on their anticancer properties, this document synthesizes the available quantitative data, details the experimental methodologies used for their evaluation, and elucidates the known signaling pathways through which they exert their effects. A notable gap in the current scientific literature exists regarding the specific anti-inflammatory and antiviral activities of these compounds, which this guide also highlights. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of these lignans.

Introduction

Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants and are known to possess a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Among these, the dibenzylbutyrolactone lignans (±)-bursehernin and (±)-kusunokinin have garnered significant interest for their potent cytotoxic effects against various cancer cell lines.[3][4] This guide offers a detailed examination of the current state of knowledge on the biological activities of these two racemic compounds, with a primary focus on their comparative anticancer effects.

Comparative Cytotoxicity

Both (±)-bursehernin and (±)-kusunokinin have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in various studies. A summary of these findings is presented in the tables below.

(±)-Bursehernin: In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | [3] |

| MCF-7 | Breast Cancer | Not explicitly stated, but active | [3] |

| HT-29 | Colon Cancer | Less cytotoxic than on MCF-7 and KKU-M213 | [3] |

| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | [5] |

(±)-Kusunokinin: In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 4.30 ± 0.65 | [3] |

| KKU-M213 | Cholangiocarcinoma | Strong growth inhibition | [3] |

| L929 (Normal) | Fibroblast | Higher than cancer cell lines | [3] |

| MCF-7 | Breast Cancer | 4.45 ± 0.80 | [6] |

| L-929 (Normal) | Fibroblast | 7.39 ± 1.22 | [6] |

| KKU-M213 | Cholangiocarcinoma | Strong growth inhibition | [5] |

| L929 (Normal) | Fibroblast | Higher than cancer cell lines | [5] |

Anticancer Mechanisms of Action

The anticancer effects of (±)-bursehernin and (±)-kusunokinin are attributed to their ability to induce cell cycle arrest and apoptosis, mediated through the modulation of several key signaling pathways.

Cell Cycle Arrest

Studies have shown that (±)-bursehernin induces cell cycle arrest at the G2/M phase in cancer cells.[3][7] In contrast, (±)-kusunokinin has been observed to cause an increase in the cell population at the G2/M phase, although this effect was not always statistically significant compared to untreated cells.[3][7]

Induction of Apoptosis

Both compounds are potent inducers of apoptosis in a time-dependent manner, as confirmed by MultiCaspase and Annexin V assays.[3][5] This programmed cell death is a crucial mechanism for eliminating cancerous cells.

Molecular Targets and Signaling Pathways

The precise molecular targets of (±)-bursehernin are less defined than those of (±)-kusunokinin. However, it is known to contribute to a significant decrease in the protein levels of key players in cell proliferation, including topoisomerase II, STAT3, cyclin D1, and p21 .[3][7]

(±)-Kusunokinin has been shown to exert its anticancer effects through multiple signaling pathways:

-

Inhibition of Topoisomerase II, STAT3, Cyclin D1, and p21: Similar to (±)-bursehernin, (±)-kusunokinin significantly reduces the levels of these proteins, thereby inhibiting cell proliferation.[3][7]

-

CSF1R-AKT Signaling Pathway: (±)-Kusunokinin has been identified as an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). By binding to CSF1R, it suppresses the downstream AKT signaling pathway, which is crucial for cell survival and proliferation.[8]

-

HER2-Related Pathways: While not a direct binder of HER2, (±)-kusunokinin has been shown to suppress downstream components of the HER2 signaling cascade, such as Ras and ERK, in breast cancer cells.[9]

-

AKR1B1 Inhibition: (±)-Kusunokinin binds to Aldo-Keto Reductase Family 1 Member B1 (AKR1B1), an enzyme implicated in oxidative stress and cancer cell migration. This interaction leads to a reduction in oxidative stress and inhibits the aggressiveness of breast cancer cell migration. This mechanism also involves the downregulation of downstream proteins like PKC-δ, NF-κB, and AKT.[10]

Anti-inflammatory and Antiviral Activities: A Knowledge Gap

While the broader class of lignans is known to possess anti-inflammatory and antiviral properties, there is a significant lack of specific research on these activities for (±)-bursehernin and (±)-kusunokinin.[1][2] General anti-inflammatory mechanisms of lignans involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways such as NF-κB.[11] Similarly, various lignans have demonstrated antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Influenza virus.[12][13][14]

The absence of specific data for (±)-bursehernin and (±)-kusunokinin in these areas represents a critical knowledge gap and a promising avenue for future research.

Detailed Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed protocols for the key in vitro assays used to characterize the biological activities of (±)-bursehernin and (±)-kusunokinin.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

(±)-Bursehernin and (±)-Kusunokinin stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ values.[10][15][16]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (a marker of early apoptosis) using Annexin V-FITC and identifies late apoptotic/necrotic cells with compromised membrane integrity using PI.

Materials:

-

6-well plates

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the IC₅₀ concentrations of the compounds for various time points (e.g., 24, 48, 72 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[1][2][12]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

-

6-well plates

-

Treated and untreated cells

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the IC₅₀ concentrations of the compounds for various time points.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against target proteins and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.[11][13][19]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by (±)-kusunokinin and a general workflow for in vitro cytotoxicity screening.

Caption: General workflow for in vitro cytotoxicity screening.

Caption: (±)-Kusunokinin inhibits the CSF1R-AKT signaling pathway.

Caption: (±)-Kusunokinin inhibits the STAT3 signaling pathway.

Conclusion and Future Directions

(±)-Bursehernin and (±)-kusunokinin are potent anticancer agents with well-documented cytotoxic effects against a range of cancer cell lines. Their mechanisms of action, primarily involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways such as CSF1R-AKT and STAT3, are becoming increasingly understood. However, a significant disparity exists in the research landscape, with a heavy focus on their anticancer properties and a notable absence of data on their anti-inflammatory and antiviral activities.

Future research should aim to bridge this knowledge gap by systematically evaluating the anti-inflammatory and antiviral potential of these compounds. The detailed experimental protocols provided in this guide can serve as a foundation for such investigations. A more comprehensive understanding of the full spectrum of biological activities of (±)-bursehernin and (±)-kusunokinin will be crucial for unlocking their full therapeutic potential and for the development of novel, effective therapeutic agents for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 6. Trans-(−)-Kusunokinin: A Potential Anticancer Lignan Compound against HER2 in Breast Cancer Cell Lines? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phcogj.com [phcogj.com]

- 10. Trans-(±)-Kusunokinin Binding to AKR1B1 Inhibits Oxidative Stress and Proteins Involved in Migration in Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plant-derived lignans as potential antiviral agents: a systematic review - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. Plant-derived lignans as potential antiviral agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-influenza activity of berberine improves prognosis by reducing viral replication in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Berberine Hampers Influenza A Replication through Inhibition of MAPK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]

- 19. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Bursehernin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bursehernin, a dibenzylbutyrolactone lignan, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and characterization, and an in-depth look at its impact on key cellular signaling pathways. By consolidating quantitative data and outlining experimental protocols, this document serves as a valuable resource for researchers seeking to explore the pharmacological potential of this promising natural product.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Burseraceae family, commonly known as the "incense tree" family. Various species of the Bursera genus are particularly rich sources of this lignan. Additionally, this compound has been identified in other plant families, highlighting its distribution across different botanical classifications.

| Plant Family | Species | Plant Part | Reference(s) |

| Burseraceae | Bursera fagaroides | Bark | [1] |

| Burseraceae | Bursera simaruba | Bark | [2][3] |

| Burseraceae | Bursera morelensis | Not Specified | |

| Burseraceae | Bursera excelsa | Not Specified | |

| Thymelaeaceae | Wikstroemia sikokiana | Not Specified | |

| Piperaceae | Piper nigrum | Fruit |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following protocol is a representative example for the isolation of this compound from the bark of Bursera simaruba.

Experimental Protocol: Isolation from Bursera simaruba Bark

1. Plant Material Preparation:

-

Air-dry the bark of Bursera simaruba at room temperature.

-

Grind the dried bark into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered bark with methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3. Chromatographic Separation:

-

Subject the crude methanolic extract to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the polarity with EtOAc.

-

Collect fractions of 50 mL each and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of n-hexane:EtOAc (7:3) and visualizing with a UV lamp (254 nm).

4. Purification:

-

Combine the fractions showing the presence of this compound (based on TLC comparison with a standard, if available).

-

Subject the combined fractions to further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Use a mobile phase of methanol and water (e.g., 70:30 v/v) at a flow rate of 5 mL/min.

-

Collect the peak corresponding to this compound and concentrate it to yield the pure compound.

Characterization of this compound

The structural elucidation and confirmation of isolated this compound are performed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons, methoxy groups, and the protons of the butyrolactone ring.

-

¹³C-NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the lactone, aromatic carbons, methoxy carbons, and the aliphatic carbons of the butyrolactone core.[4]

2. Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound. The mass spectrum will exhibit a molecular ion peak [M+H]⁺ corresponding to its molecular formula (C₂₁H₂₂O₆).[2] Fragmentation patterns can provide further structural information.[1]

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, and the extraction method employed. Quantitative analysis of lignans in the methanolic extract of Bursera simaruba bark has been performed using LC-ESI/MS/MS.[2]

| Plant Source | Plant Part | Yield of this compound | Reference(s) |

| Bursera simaruba | Bark | Major compound (specific yield not stated in abstract) | [2][3] |

The cytotoxic activity of this compound has been evaluated against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| MCF-7 | Breast Cancer | Not specified, but showed growth inhibition | [5] |

| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | [5] |

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. This compound has been shown to decrease the levels of STAT3.[5] This inhibition is likely mediated through the suppression of upstream kinases, such as Janus kinase (JAK), which are responsible for STAT3 phosphorylation and activation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Phenolic compounds from Bursera simaruba Sarg. bark: phytochemical investigation and quantitative analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Bursehernin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lignan Bursehernin, detailing its chemical and physical properties, experimental protocols for its isolation and biological evaluation, and its known mechanisms of action. The information is structured to support research and development efforts in pharmacology and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a bioactive lignan found in various plant species, including those of the Hernandia genus.[1] It is structurally defined as (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one.[1] Its key identifying and physical properties are summarized below.

| Property | Data | Reference |

| Molecular Formula | C₂₁H₂₂O₆ | [1] |

| Molecular Weight | 370.4 g/mol | [1] |

| IUPAC Name | (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | [1] |

| CAS Number | 40456-51-7 | [1] |

| Synonyms | (-)-Bursehernin, (-)-5'-desmethoxy-yatein | [1] |

| Physical Description | Solid (Typical for lignans) | |

| Melting Point | Data for this compound is not readily available; however, related lignans have melting points in the range of 120-130°C. | |

| Solubility | Practically insoluble in water; slightly soluble in organic solvents such as ethanol, methanol, acetone, and chloroform. | [2] |

| Optical Rotation | The natural form is levorotatory, designated as (-)-Bursehernin. Specific rotation value is not consistently reported. | [1] |

Spectral Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for the structural confirmation of this compound. While a definitive, published dataset for this compound was not identified in the literature reviewed, the expected data format is presented below for reference. Data for lignans are typically recorded in deuterated chloroform (CDCl₃).[3][4][5][6][7]

Table 2.1: ¹H-NMR Spectral Data (Reference Format) Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2.2: ¹³C-NMR Spectral Data (Reference Format) Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Experimental Protocols

This section details generalized, yet comprehensive, protocols for the isolation of this compound from plant sources and for the evaluation of its cytotoxic activity.

Protocol for Extraction and Isolation of this compound

This protocol is a representative method synthesized from common procedures for isolating lignans from plant material, such as the leaves and stems of Hernandia species.[8][9][10]

Caption: Workflow for the isolation and purification of this compound.

Methodology Details:

-

Plant Material Preparation: The plant material (e.g., leaves and stems of Hernandia sonora) is air-dried at room temperature for 7-10 days and then ground into a fine powder.

-

Extraction: The powdered material is macerated in methanol (1:10 w/v) at room temperature for 72 hours. The process is repeated three times to ensure exhaustive extraction. The collected methanol extracts are filtered and combined.

-

Concentration: The solvent from the combined extracts is removed using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to yield a crude methanolic extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in distilled water and sequentially partitioned in a separatory funnel with solvents of increasing polarity, typically starting with n-hexane to remove non-polar constituents, followed by ethyl acetate (EtOAc). The lignan fraction, including this compound, is expected to concentrate in the ethyl acetate layer.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fraction Analysis and Purification: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing a spot corresponding to a this compound standard are combined. The combined fractions are concentrated, and the residue is purified by recrystallization from a methanol/chloroform mixture to yield pure this compound.

Protocol for MTT Cytotoxicity Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.[1][5][6][7][11]

Methodology Details:

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer or KKU-M213 cholangiocarcinoma cells) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[6] The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and then diluted to various concentrations in a serum-free medium. The culture medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of this compound. A control group receives medium with DMSO only (vehicle control).

-

Incubation: The cells are incubated with the compound for a specified period, typically 48 or 72 hours.[6]

-

MTT Addition: After incubation, 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) is added to each well, and the plate is incubated for another 1.5-4 hours at 37°C.[1][6] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][7]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[1][6] The plate is gently shaken for 15 minutes to ensure complete dissolution.[6]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490-570 nm.[6][7]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Mechanism of Action & Signaling Pathways

This compound exhibits anticancer activity primarily through the induction of apoptosis and cell cycle arrest.[12] Its molecular mechanism involves the modulation of key signaling pathways that regulate cell proliferation and survival, notably the JAK/STAT and NF-κB pathways.

Inhibition of the JAK/STAT Pathway

Studies indicate that this compound reduces the protein levels of STAT3, a key transcription factor that, when constitutively active, promotes tumor cell proliferation and survival.[12] A plausible mechanism for this is the inhibition of upstream Janus kinases (JAKs), which are responsible for phosphorylating and activating STAT3.

Caption: Proposed inhibition of the JAK/STAT3 pathway by this compound.

By inhibiting JAK, this compound prevents the phosphorylation and subsequent activation of STAT3. This blockage prevents STAT3 from translocating to the nucleus, thereby downregulating the expression of its target genes, which include key cell cycle regulators like Cyclin D1 and anti-apoptotic proteins like Bcl-2.[9]

Modulation of the NF-κB Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Natural compounds often exert anti-inflammatory and anticancer effects by inhibiting this pathway. The canonical pathway involves the phosphorylation and degradation of the inhibitor IκBα, which releases the p65 subunit to translocate to the nucleus and activate pro-survival genes.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

This compound likely inhibits the IKK complex, preventing the phosphorylation of IκBα. This action stabilizes the IκBα-p65 complex in the cytoplasm, blocking the nuclear translocation of p65 and thereby suppressing the transcription of NF-κB target genes that promote inflammation and cell survival.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [helda.helsinki.fi]

- 10. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. zin.ru [zin.ru]

Bursehernin as a Topoisomerase II Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bursehernin, a lignan derived from Kusunokinin, has demonstrated notable anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. Evidence suggests that these effects may be mediated through the inhibition of topoisomerase II, a critical enzyme in DNA replication and cell division. This technical guide provides a comprehensive overview of this compound's potential as a topoisomerase II inhibitor, detailing its observed anticancer activities, proposing a mechanism of action based on related compounds, and offering detailed experimental protocols for its further investigation. Additionally, this guide visualizes the key signaling pathways implicated in topoisomerase II inhibition-induced apoptosis.

Introduction to this compound and its Anticancer Potential

This compound is a synthetic derivative of the naturally occurring lignan, Kusunokinin.[1][2][3] Lignans are a class of polyphenols found in plants, and several, including the well-known podophyllotoxin and its semi-synthetic derivatives etoposide and teniposide, are potent topoisomerase II inhibitors used in cancer chemotherapy.[4][5][6]

Studies have shown that this compound exhibits significant cytotoxic effects against a range of cancer cell lines, including breast cancer (MCF-7), and cholangiocarcinoma (KKU-M213).[1][2][3] A key finding is that treatment with this compound leads to a significant decrease in the protein levels of topoisomerase II, along with other proteins involved in cell proliferation such as STAT3, cyclin D1, and p21.[1][2][3] Furthermore, this compound has been observed to induce cell cycle arrest at the G2/M phase and promote apoptosis.[2]

Quantitative Data on this compound's Anticancer Activity

The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MCF-7 | Breast Cancer | 4.30 ± 0.65 | [1][2][3] |

| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | [1][2][3] |

Proposed Mechanism of Action: this compound as a Topoisomerase II Poison

While direct enzymatic inhibition of topoisomerase II by this compound has not yet been explicitly demonstrated, its structural similarity to other lignans that are known topoisomerase II poisons, such as etoposide and teniposide, provides a strong basis for a proposed mechanism of action.[4][5][6]

Topoisomerase II functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA segment, thereby resolving topological problems that arise during replication and transcription.[2][7] Topoisomerase II poisons, like etoposide, act by stabilizing the "cleavage complex," a covalent intermediate where topoisomerase II is bound to the 5' ends of the broken DNA.[2][8][9] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which in turn triggers cell cycle arrest and apoptosis.[2][8][9]

Given that this compound is a lignan and induces G2/M cell cycle arrest and apoptosis, it is plausible that it functions as a topoisomerase II poison.[2] The observed decrease in topoisomerase II protein levels could be a downstream consequence of the cellular response to DNA damage and apoptosis.

Experimental Protocols for Investigating this compound as a Topoisomerase II Inhibitor

To validate the hypothesis that this compound directly inhibits topoisomerase II, the following key experiments can be performed.

Topoisomerase II DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 50 mM DTT)

-

This compound stock solution (dissolved in DMSO)

-

Etoposide (positive control)

-

DMSO (vehicle control)

-

Stop solution/loading dye (e.g., 5% SDS, 0.25% bromophenol blue, 50% glycerol)

-

Agarose

-

1x TAE buffer

-

Ethidium bromide or other DNA stain

-

Proteinase K (optional)

Procedure:

-

Prepare a reaction mixture containing the 10x reaction buffer and supercoiled plasmid DNA in sterile microcentrifuge tubes on ice.

-

Add varying concentrations of this compound (and controls: etoposide and DMSO) to the reaction tubes.

-

Initiate the reaction by adding a predetermined amount of human topoisomerase II enzyme to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye. Proteinase K can be added and incubated for an additional 30 minutes at 37°C to digest the enzyme.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Expected Results:

-

In the absence of an inhibitor, topoisomerase II will convert the fast-migrating supercoiled DNA to slower-migrating relaxed DNA.

-

An effective inhibitor like this compound will prevent this conversion, resulting in a higher proportion of supercoiled DNA compared to the no-inhibitor control. The degree of inhibition can be quantified by measuring the intensity of the DNA bands.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, leading to an increase in linear DNA.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled or relaxed plasmid DNA

-

10x Topoisomerase II reaction buffer

-

This compound stock solution

-

Etoposide (positive control)

-

DMSO (vehicle control)

-

SDS (10% solution)

-

Proteinase K

-

Agarose

-

1x TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reactions similar to the relaxation assay, containing reaction buffer, plasmid DNA, and varying concentrations of this compound or controls.

-

Add topoisomerase II to initiate the reaction and incubate at 37°C for 30 minutes.

-

Add 1% SDS to each reaction to dissociate the non-covalently bound protein from the DNA.

-

Add proteinase K and incubate at 37°C for 30-60 minutes to digest the covalently bound topoisomerase II.

-

Add loading dye to the samples.

-

Analyze the DNA by agarose gel electrophoresis.

Expected Results:

-

Topoisomerase II poisons stabilize the cleavage complex, which, after treatment with SDS and proteinase K, results in the formation of linear DNA from the plasmid.

-

An increase in the amount of linear DNA with increasing concentrations of this compound would indicate that it acts as a topoisomerase II poison.

Signaling Pathways in Topoisomerase II Inhibition-Induced Apoptosis

The accumulation of DNA double-strand breaks induced by topoisomerase II inhibitors triggers a complex signaling cascade that ultimately leads to apoptosis. The following diagrams illustrate these pathways.

DNA Damage Response and Cell Cycle Arrest

The initial response to DNA double-strand breaks involves the activation of sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a variety of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, the initiation of apoptosis.[10][11][12][13] The tyrosine kinase c-Abl is also activated in response to DNA damage and contributes to the apoptotic signal.[10][14][15]

Figure 1. DNA damage response pathway initiated by this compound.

Mitochondrial (Intrinsic) Pathway of Apoptosis

Activated p53 and c-Abl can trigger the mitochondrial pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[3][16][17][18][19]

Figure 2. Mitochondrial pathway of apoptosis induced by Topo II inhibition.

Integrated Experimental and Signaling Workflow

The following diagram illustrates the logical flow from experimental investigation to the elucidation of the signaling pathway.

Figure 3. Logical workflow for investigating this compound.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel anticancer therapeutics. Its demonstrated cytotoxicity, induction of apoptosis, and effect on cell cycle progression, coupled with its structural similarity to known topoisomerase II inhibitors, strongly suggest its potential as a direct inhibitor of this key enzyme. The experimental protocols outlined in this guide provide a clear path for definitively elucidating its mechanism of action. Future research should focus on conducting these enzymatic assays to confirm direct inhibition and to determine key quantitative parameters such as IC50 and Ki values for topoisomerase II. Furthermore, in-depth analysis of the downstream signaling events will provide a more complete understanding of its cellular effects and may reveal opportunities for combination therapies. Successful validation of this compound as a topoisomerase II inhibitor would position it as a valuable lead compound for further preclinical and clinical development.

References

- 1. embopress.org [embopress.org]

- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 10. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 15. Regulation of DNA damage-induced apoptosis by the c-Abl tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rupress.org [rupress.org]

- 19. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Cell Cycle Arrest at G2/M Phase by Bursehernin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bursehernin, a lignan compound, has demonstrated notable anticancer properties, including the induction of cell cycle arrest at the G2/M phase in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underlying this compound-induced G2/M arrest. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The G2/M checkpoint, in particular, is a critical control point that ensures the fidelity of genetic information before cells enter mitosis. Dysregulation of this checkpoint is a hallmark of cancer, making it an attractive target for therapeutic intervention. This compound has emerged as a promising natural product with the ability to induce G2/M arrest, thereby inhibiting the proliferation of cancer cells.

Quantitative Data on this compound's Activity

The cytotoxic and cell cycle arrest-inducing effects of this compound have been quantified in several cancer cell lines. The available data is summarized below for easy comparison.

| Cell Line | Cancer Type | IC50 Value (µM) | Observed Effects | Reference |

| MCF-7 | Breast Cancer | 4.30 ± 0.65 | G2/M Phase Arrest, Apoptosis Induction | [1] |

| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | G2/M Phase Arrest, Apoptosis Induction | [1] |

Table 1: Summary of this compound's In Vitro Activity. This table presents the half-maximal inhibitory concentration (IC50) values of this compound and its observed effects on different cancer cell lines.

Molecular Mechanism of this compound-Induced G2/M Arrest

While the precise molecular pathway of this compound-induced G2/M arrest is not fully elucidated, current evidence suggests the involvement of key regulatory proteins. Studies have shown that this compound treatment leads to a significant decrease in the protein levels of topoisomerase II, STAT3, cyclin D1, and p21[1]. The downregulation of these proteins is associated with the inhibition of cell proliferation and the induction of apoptosis[1].

The G2/M transition is primarily controlled by the Cyclin B1/CDK1 complex. The activity of this complex is tightly regulated by upstream signaling pathways, including the ATM/ATR and Chk1/Chk2 pathways, which are activated in response to DNA damage. These pathways can lead to the inactivation of the Cyclin B1/CDK1 complex, thereby preventing entry into mitosis. It is hypothesized that this compound may exert its effect by modulating one or more of these critical signaling nodes.

Proposed Signaling Pathway

Based on the established mechanisms of G2/M arrest and the observed effects of this compound, a putative signaling pathway is proposed. This pathway highlights the potential interplay between this compound and the core cell cycle regulatory machinery.

Figure 1: Proposed Signaling Pathway of this compound-Induced G2/M Arrest. This diagram illustrates the potential molecular cascade initiated by this compound, leading to the inhibition of the Cyclin B1/CDK1 complex and subsequent cell cycle arrest at the G2/M checkpoint.

Experimental Protocols

To facilitate further research into the mechanisms of this compound, this section provides detailed methodologies for key experiments.

Cell Culture and Drug Treatment

-

Cell Lines: MCF-7 (human breast adenocarcinoma) and KKU-M213 (human cholangiocarcinoma) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, cells are treated with various concentrations of this compound (or DMSO as a vehicle control) for specified time periods (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound for the desired duration.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Figure 2: Workflow for MTT Cell Viability Assay. This diagram outlines the key steps involved in determining the cytotoxic effects of this compound using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Figure 3: Workflow for Cell Cycle Analysis by Flow Cytometry. This diagram illustrates the sequential steps for preparing and analyzing this compound-treated cells to determine their cell cycle distribution.

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.

-

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin B1, CDK1, p21, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin.

-

Conclusion and Future Directions

This compound has demonstrated clear potential as an anticancer agent through its ability to induce G2/M cell cycle arrest and apoptosis. The downregulation of key proliferative proteins provides initial clues into its mechanism of action. However, further in-depth studies are required to delineate the precise signaling pathways that are modulated by this compound. Future research should focus on:

-

Investigating the effect of this compound on the phosphorylation status of key cell cycle regulators such as CDK1, Chk1, Chk2, and p53.

-

Elucidating the role of DNA damage response pathways (ATM/ATR) in this compound-induced G2/M arrest.

-

Conducting comprehensive proteomic and transcriptomic analyses to identify novel targets of this compound.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical animal models.

A thorough understanding of the molecular mechanisms of this compound will be instrumental in its potential development as a novel therapeutic agent for the treatment of cancer.

References

In Vitro Anticancer Activity of Bursehernin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bursehernin, a lignan compound, has demonstrated notable in vitro anticancer activities across various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxic and mechanistic properties. It consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the key signaling pathways implicated in its mode of action. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Lignans are a class of polyphenolic compounds found in a variety of plants and have garnered significant interest for their diverse biological activities, including anticancer properties. This compound is a specific lignan that has been the subject of preclinical cancer research. In vitro studies are fundamental to elucidating the anticancer potential of novel compounds, providing insights into their cytotoxicity, mechanisms of action, and molecular targets. This guide synthesizes the available in vitro data on this compound, offering a detailed technical resource for the scientific community.

Cytotoxic Activity of this compound

The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. This compound has been evaluated against a panel of human cancer cell lines, demonstrating potent cytotoxic effects.

Data Presentation: IC50 Values

The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Breast Cancer | MCF-7 | 4.30 ± 0.65 | [1][2] |

| MDA-MB-468 | 8.24 ± 0.08 | [3] | |

| MDA-MB-231 | Not explicitly reported | [1][4] | |

| Cholangiocarcinoma | KKU-M213 | 3.70 ± 0.79 | [1][2] |

| KKU-K100 | Not explicitly reported | [1][4] | |

| KKU-M055 | Not explicitly reported | [1][4] | |

| Colon Cancer | HT-29 | Not explicitly reported | [1][4] |

| Normal Fibroblast | L929 | Higher than in cancer cell lines | [1][2] |

Note: While this compound was tested against MDA-MB-231, HT-29, KKU-K100, and KKU-M055 cell lines, specific IC50 values were not explicitly provided in the reviewed literature.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism involving the induction of cell cycle arrest and apoptosis, mediated by the modulation of key regulatory proteins and signaling pathways.

Cell Cycle Arrest

Flow cytometry analysis has revealed that this compound induces cell cycle arrest at the G2/M phase in cancer cells.[1] This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death.[1][2] This has been confirmed through assays such as Annexin V/PI staining and Multi-Caspase assays, which show a time-dependent increase in apoptotic cells following treatment with this compound.[2][5]

Key Signaling Pathways

The anticancer activity of this compound is attributed to its ability to modulate critical signaling pathways that control cell proliferation, survival, and DNA replication. Western blot analyses have shown that this compound treatment leads to a significant decrease in the protein levels of topoisomerase II, STAT3, and cyclin D1, while the levels of p21 are reportedly decreased in some contexts.[1][4]

Topoisomerase II is an essential enzyme that plays a crucial role in DNA replication and chromosome segregation. By decreasing the levels of topoisomerase II, this compound likely disrupts these processes, leading to DNA damage and cell death.[1][4]

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis. This compound has been shown to decrease the levels of STAT3, thereby inhibiting its pro-oncogenic functions.[1][4]

Cyclin D1 is a key regulator of the G1 to S phase transition in the cell cycle. The downregulation of cyclin D1 by this compound contributes to cell cycle arrest.[1][4] The role of p21, a cyclin-dependent kinase inhibitor, in the context of this compound's action requires further clarification, as some studies on related compounds show varied effects.

Mandatory Visualization: Signaling Pathway Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Lignans from the bark of Machilus thunbergii and their DNA topoisomerases I and II inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of DNA topoisomerases I and II and cytotoxicity by lignans from Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-Silico study of Lignans Derivatives as Anticancer Agents Targeting Topoisomerase II using the 2D-QSAR method | RHAZES: Green and Applied Chemistry [revues.imist.ma]

- 5. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticancer Mechanism of Bursehernin: A Technical Guide on its Effects on STAT3 and Cyclin D1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of Bursehernin, a lignan compound, on the Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin D1 signaling pathways in cancer cells. Emerging research has highlighted this compound's potential as an anticancer agent, primarily through its ability to modulate key proteins involved in cell proliferation and survival.[1][2][3] This document consolidates the current understanding, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades affected by this compound.

Core Mechanism of Action

This compound exerts its anticancer effects by significantly reducing the protein levels of both STAT3 and Cyclin D1.[1][2][3] The proposed mechanism suggests that this compound's downregulation of STAT3, a key transcription factor implicated in oncogenesis, subsequently leads to a decrease in the expression of its downstream target, Cyclin D1.[2] Cyclin D1 is a crucial regulator of cell cycle progression from the G1 to the S phase.[2] By inhibiting this pathway, this compound effectively induces cell cycle arrest, primarily at the G2/M phase, and promotes apoptosis, thereby inhibiting cancer cell proliferation.[1][2]

Quantitative Data: In Vitro Efficacy of (±)-Bursehernin

The cytotoxic activity of synthetic (±)-Bursehernin has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 4.30 ± 0.65 |

| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 |

Data sourced from Rattanaburee et al., 2019.[1][2]

It is noteworthy that (±)-Bursehernin demonstrated stronger growth inhibition in these cell lines compared to the conventional chemotherapeutic drug, etoposide.[1] Furthermore, the IC50 values in cancer cells were lower than those observed in normal fibroblast cells (L929), suggesting a degree of selectivity for cancer cells.[1][2]

Experimental Protocols

This section details the key experimental methodologies employed to elucidate the effects of this compound on STAT3 and Cyclin D1.

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7, KKU-M213) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of (±)-Bursehernin or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-